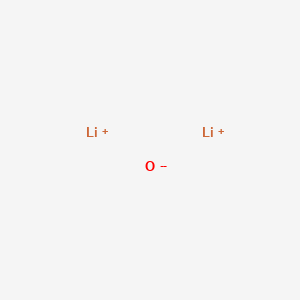
trisodium;3-oxo-5-sulfanyl-1,2-thiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trisodium;3-oxo-5-sulfanyl-1,2-thiazole-4-carboxylate is a chemical compound with the molecular formula C4H4NNa3O3S2. It is known for its unique structure, which includes a thiazole ring—a five-membered ring containing sulfur and nitrogen atoms. This compound is also referred to as trisodium 4-carboxy-5-mercapto-3-hydroxy-isothiazole .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trisodium;3-oxo-5-sulfanyl-1,2-thiazole-4-carboxylate typically involves the reaction of 3-oxo-5-sulfanyl-1,2-thiazole-4-carboxylic acid with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the trisodium salt. The reaction can be represented as follows:
3-oxo-5-sulfanyl-1,2-thiazole-4-carboxylic acid+3NaOH→this compound+3H2O
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Trisodium;3-oxo-5-sulfanyl-1,2-thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: Reduction reactions can convert the compound into its corresponding thiol.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include disulfides, thiols, and various substituted thiazole derivatives .
Scientific Research Applications
Trisodium;3-oxo-5-sulfanyl-1,2-thiazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, fungicides, and biocides
Mechanism of Action
The mechanism of action of trisodium;3-oxo-5-sulfanyl-1,2-thiazole-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. It also affects biochemical pathways by modulating the activity of key proteins and receptors .
Comparison with Similar Compounds
Similar Compounds
- Trisodium 4-carboxy-3-hydroxy-5-mercaptoisothiazole
- Sodium 3-oxido-5-sulfidoisothiazole-4-carboxylate
Uniqueness
Trisodium;3-oxo-5-sulfanyl-1,2-thiazole-4-carboxylate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
trisodium;3-oxo-5-sulfanyl-1,2-thiazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H3NO3S2.3Na/c3*6-2-1(3(7)8)4(9)10-5-2;;;/h3*9H,(H,5,6)(H,7,8);;;/q;;;3*+1/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXASUZYAQRIKN-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(SNC1=O)S)C(=O)[O-].C1(=C(SNC1=O)S)C(=O)[O-].C1(=C(SNC1=O)S)C(=O)[O-].[Na+].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1(=C(SNC1=O)S)C(=O)[O-].C1(=C(SNC1=O)S)C(=O)[O-].C1(=C(SNC1=O)S)C(=O)[O-].[Na+].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N3Na3O9S6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
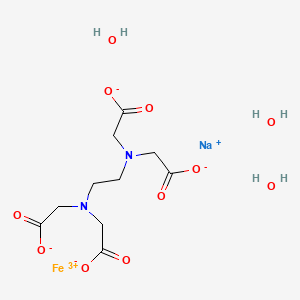
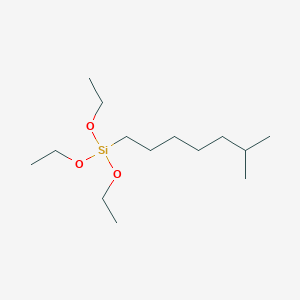
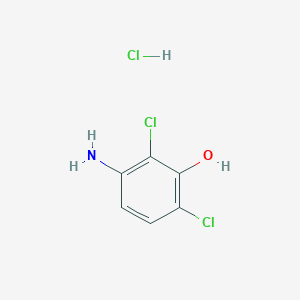

![5-(Palmitoyloxy)-2-[(palmitoyloxy)methyl]-4H-pyran-4-one](/img/structure/B7909306.png)
![[[Bis(triphosphonomethyl)amino]-diphosphonomethyl]phosphonic acid](/img/structure/B7909310.png)

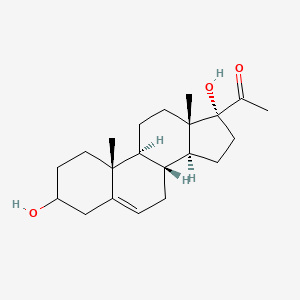


![(2S)-2-[[(E)-3-(9H-fluoren-9-ylmethoxy)-3-oxo-1-phenylprop-1-en-2-yl]amino]propanoic acid](/img/structure/B7909372.png)


